molecular formula C8H13N3O B15095393 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol

3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol

Cat. No.: B15095393
M. Wt: 167.21 g/mol
InChI Key: VLQBAVJKVIFNSR-UHFFFAOYSA-N
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Description

3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6th position and an amino group at the 4th position, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol typically involves the nucleophilic substitution reaction of 2,4-dichloro-6-methylpyrimidine with an appropriate amine. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position on the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group on the pyrimidine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol can be compared with other aminopyrimidine derivatives, such as:

  • 2-Amino-4,6-dimethylpyrimidine
  • 4-Amino-2-methylpyrimidine
  • 6-Amino-2-methylpyrimidine

These compounds share a similar pyrimidine core structure but differ in the nature and position of substituents. The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanol chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-[(6-methylpyrimidin-4-yl)amino]propan-1-ol

InChI

InChI=1S/C8H13N3O/c1-7-5-8(11-6-10-7)9-3-2-4-12/h5-6,12H,2-4H2,1H3,(H,9,10,11)

InChI Key

VLQBAVJKVIFNSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)NCCCO

Origin of Product

United States

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